N-Fmoc (E)-Fluvoxamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc (E)-Fluvoxamine is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The Fmoc group is commonly used in organic synthesis, particularly in peptide synthesis, to protect amine groups during chemical reactions . Fluvoxamine, on the other hand, is a well-known antidepressant used to treat conditions such as obsessive-compulsive disorder (OCD) and depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc (E)-Fluvoxamine typically involves the protection of the amine group of fluvoxamine with the Fmoc group. This can be achieved by reacting fluvoxamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine . The reaction conditions usually involve anhydrous solvents like dichloromethane and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for Fmoc chemistry, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc (E)-Fluvoxamine undergoes several types of chemical reactions, including:
Reduction: The Fmoc group is stable under reducing conditions, making it suitable for use in peptide synthesis.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Bases: Triethylamine, piperidine.
Solvents: Dichloromethane, dimethylformamide (DMF).
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Fmoc group using piperidine results in the formation of fluvoxamine and dibenzofulvene .
Scientific Research Applications
N-Fmoc (E)-Fluvoxamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Fmoc (E)-Fluvoxamine involves the protection of the amine group of fluvoxamine by the Fmoc group. This protection allows for selective reactions to occur at other functional groups without affecting the amine group . The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Fmoc (E)-Fluvoxamine include:
N-Boc-Fluvoxamine: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group.
N-Cbz-Fluvoxamine: Uses the benzyloxycarbonyl (Cbz) group as a protecting group.
N-Alloc-Fluvoxamine: Uses the allyloxycarbonyl (Alloc) group as a protecting group.
Uniqueness
This compound is unique due to the stability and ease of removal of the Fmoc group under mild basic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial .
Properties
Molecular Formula |
C30H31F3N2O4 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |
InChI |
InChI=1S/C30H31F3N2O4/c1-37-18-7-6-12-28(21-13-15-22(16-14-21)30(31,32)33)35-39-19-17-34-29(36)38-20-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-16,27H,6-7,12,17-20H2,1H3,(H,34,36)/b35-28- |
InChI Key |
MXHMJTIEZOXCIR-NUDFZHEQSA-N |
Isomeric SMILES |
COCCCC/C(=N/OCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
COCCCCC(=NOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.